4-(4-Isopropylphenyl)-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-(4-Isopropylphenyl)-1-phenyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)-1-phenyl-1H-1,2,3-triazole typically involves the use of azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions usually include:
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
4-(4-Isopropylphenyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropyl group attached to a phenyl ring.
4-Isopropenylphenol: Another related compound with an isopropenyl group instead of an isopropyl group.
Uniqueness
4-(4-Isopropylphenyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the phenyl and isopropylphenyl groups enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-phenyl-4-(4-propan-2-ylphenyl)triazole |
InChI |
InChI=1S/C17H17N3/c1-13(2)14-8-10-15(11-9-14)17-12-20(19-18-17)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
SPYONNPUWXFSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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